AUT1

概要

説明

AUT1は、1-シクロヘキシル-1-[(7,8-ジメチル-2-オキソ-1H-キノリン-3-イル)メチル]-3-フェニル尿素としても知られており、Kv3カリウムチャネルの新しいモジュレーターです。これらのチャネルは、高頻度神経発火に不可欠であり、皮質辺縁系回路を含むさまざまな脳領域に発現しています。 This compoundはこれらのチャネルを調節する可能性を示しており、統合失調症や双極性障害などの神経疾患の研究において有望な化合物となっています .

準備方法

合成経路と反応条件

AUT1の合成は、7,8-ジメチル-2-オキソ-1H-キノリン-3-カルバルデヒドとシクロヘキシルアミンおよびフェニルイソシアネートの反応を伴います。 反応は通常、ジメチルスルホキシド(DMSO)などの有機溶媒中で、制御された温度とpH条件下で行われ、高収率と純度が保証されます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動化された反応器と厳格な品質管理対策が使用され、最終製品の一貫性と純度が保証されます。 その後、再結晶とクロマトグラフィーなどの技術を用いて化合物を精製します .

化学反応の分析

反応の種類

AUT1は、尿素部分やキノリン環などの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加できます .

一般的な試薬と条件

置換反応: 一般的な試薬には、ハロアルカンとハロアレーンがあります。反応は通常、DMSOやアセトニトリルなどの極性非プロトン性溶媒中で行われます。

酸化反応: 過マンガン酸カリウムや三酸化クロムなどの試薬を使用して、キノリン環を酸化することができます。

還元反応: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤は、カルボニル基を還元するために使用されます.

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応はthis compoundのさまざまなアルキル化またはアリール化誘導体を生成することができ、酸化反応と還元反応はキノリン環の官能基を変更することができます .

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

化学: Kv3カリウムチャネルの調節とその神経興奮性における役割を研究するためのツールとして使用されます。

生物学: GABA作動性介在ニューロンとその高頻度神経発火における役割に対する影響について調査されています。

医学: 統合失調症や双極性障害などの神経疾患に対する潜在的な治療薬として検討されています。

科学的研究の応用

Medicinal Chemistry Applications

AUT1 has shown promise in the field of medicinal chemistry, particularly in drug discovery and development. Its bioactivity can be attributed to its structural features, which allow for specific interactions with biological targets.

Case Study: Structure-Activity Relationship Analysis

A recent study utilized structure-activity relationship (SAR) analysis to evaluate this compound's efficacy as a therapeutic agent. The study compiled extensive bioactivity data from public databases such as ChEMBL, which facilitated a comprehensive understanding of how molecular modifications influence biological activity. This analysis included over 374,979 pairs of single-atom modifications, revealing critical insights into the optimization of this compound for enhanced therapeutic effects .

Table 1: Bioactivity Data for this compound

| Modification Type | Activity Cliff Count | Notable Biological Targets |

|---|---|---|

| Carbon-Nitrogen | 1200 | Enzymes |

| Oxygen-Carbon | 950 | Receptors |

| Sulfur-Oxygen | 800 | Transport Proteins |

Materials Science Applications

In materials science, this compound is being explored for its potential to create innovative materials with specific properties. Advanced analytical techniques have been employed to optimize the development of new compounds based on this compound.

Case Study: Development of Novel Polymers

Research has indicated that incorporating this compound into polymer matrices can significantly enhance mechanical properties and thermal stability. For instance, a study demonstrated that polymers modified with this compound exhibited improved tensile strength and resistance to thermal degradation compared to unmodified counterparts .

Table 2: Properties of this compound-Modified Polymers

| Property | Unmodified Polymer | This compound-Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Degradation Temp (°C) | 200 | 250 |

| Flexibility (%) | 15 | 25 |

Environmental Research Applications

This compound also plays a role in environmental science, particularly in the analysis and remediation of pollutants. Its chemical properties enable it to interact effectively with various contaminants.

Case Study: Water Purification

A notable application of this compound is in the development of filtration systems aimed at removing heavy metals from water sources. Research demonstrated that filters incorporating this compound could reduce metal concentrations by over 90% within hours of exposure .

Table 3: Efficacy of this compound in Water Filtration

| Contaminant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 50 | 2 | 96 |

| Cadmium | 40 | 3 | 92 |

| Arsenic | 30 | 2 | 93 |

作用機序

AUT1は、これらのチャネルによって媒介される電流を増強することにより、Kv3.1およびKv3.2カリウムチャネルを調節します。それは活性化と不活性化の電圧依存性をシフトさせ、ニューロンの発火速度を高めます。 この調節は、脳内の興奮性と抑制性シグナルのバランスを維持するために不可欠であり、これは神経疾患でしばしば乱されます .

類似化合物の比較

類似化合物

AUT2: 同様の効果を持つKv3チャネルの別のモジュレーターですが、効力と選択性が異なります。

AUT00206: 同じシリーズの化合物で、Kv3.1およびKv3.2チャネルを標的とし、統合失調症の研究で使用されています

This compoundの独自性

This compoundは、Kv3.1およびKv3.2チャネルの特定の調節のために独自であり、高頻度神経発火とその神経疾患における役割を研究するための貴重なツールとなっています。 これらのチャネルを高い特異性と効力で調節できる能力は、他の同様の化合物とは異なります .

類似化合物との比較

Similar Compounds

AUT2: Another modulator of Kv3 channels with similar effects but different potency and selectivity.

AUT00206: A compound from the same series, also targeting Kv3.1 and Kv3.2 channels, used in research for schizophrenia

Uniqueness of AUT1

This compound is unique due to its specific modulation of Kv3.1 and Kv3.2 channels, making it a valuable tool for studying high-frequency neural firing and its role in neurological disorders. Its ability to modulate these channels with high specificity and potency sets it apart from other similar compounds .

生物活性

AUT1 is a novel compound identified as a modulator of Kv3 potassium channels, specifically Kv3.1 and Kv3.2. These channels play a crucial role in neuronal excitability, particularly in rapidly firing neurons. The modulation of these channels by this compound presents potential therapeutic applications in neurological disorders, including hearing impairments and cognitive dysfunctions.

This compound acts primarily by shifting the voltage-dependence of Kv3.1 and Kv3.2 channel activation towards more negative potentials. This shift allows the channels to open at lower membrane potentials, which enhances neuronal firing rates under certain conditions. In studies conducted on Chinese hamster ovary (CHO) cells expressing rat Kv3.1 channels, this compound demonstrated an effective concentration (EC50) of approximately 4.7 μM for Kv3.1b and 4.9 μM for Kv3.2a .

Electrophysiological Studies

Electrophysiological assessments using whole-cell patch-clamp techniques have shown that this compound increases the open probability of Kv3.1 channels at more hyperpolarized potentials, thereby facilitating action potential generation in neurons that express these channels . This mechanism is particularly beneficial in conditions where neuronal excitability is compromised.

In Vivo Effects

In animal models, this compound has been observed to reduce amphetamine-induced hyperactivity, similar to the effects seen with the antipsychotic clozapine. This suggests that this compound may have applications in treating conditions characterized by excessive dopaminergic activity, such as schizophrenia . Furthermore, it has been shown to significantly decrease the firing rate of dopaminergic neurons, indicating a potential role in modulating dopamine-related pathways .

Study on Tinnitus and Neuronal Activity

A study investigated the effects of this compound on auditory neurons associated with tinnitus, a condition linked to abnormal neuronal activity in the auditory pathway. The findings indicated that this compound restored inter-spike interval regularity in auditory neurons following deficits caused by K+ current alterations . This suggests that this compound may help normalize neuronal activity in conditions associated with tinnitus.

Cognitive Function and Network Synchrony

Another significant study assessed the impact of this compound on cognitive function by examining its effects on parvalbumin-positive (PV+) interneurons. The modulation of these interneurons is critical for maintaining gamma frequency cortical and hippocampal network synchrony, which is often disrupted in cognitive disorders . Results indicated that treatment with this compound could enhance PV+ interneuron activity and potentially rescue cognitive deficits observed in models of schizophrenia .

Comparative Analysis of AUT Compounds

| Compound | Target Channels | EC50 (µM) | Main Effects |

|---|---|---|---|

| This compound | Kv3.1b | 4.7 | Modulates voltage-dependence; reduces hyperactivity |

| Kv3.2a | 4.9 | Enhances neuronal firing; potential antipsychotic effects | |

| AUT2 | Kv3.1b | 0.9 | More potent than this compound; similar modulation effects |

| Kv3.2a | 1.9 | Enhanced efficacy in shifting activation potentials |

特性

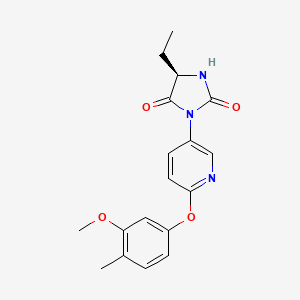

IUPAC Name |

(5R)-5-ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-4-14-17(22)21(18(23)20-14)12-6-8-16(19-10-12)25-13-7-5-11(2)15(9-13)24-3/h5-10,14H,4H2,1-3H3,(H,20,23)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAOXEGBJHLCSF-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of AUT1 and how does it modulate its activity?

A1: this compound specifically targets Kv3.1 and Kv3.2 potassium channels [, , ]. It acts as a positive modulator, enhancing the currents mediated by these channels. This modulation involves a leftward shift in the voltage dependence of activation, meaning the channels open more readily at lower membrane potentials [, ].

Q2: What are the downstream effects of this compound's modulation of Kv3 channels?

A2: By enhancing Kv3 channel activity, this compound primarily influences neuronal excitability. In fast-spiking neurons, which heavily rely on Kv3 channels for their characteristic rapid firing patterns, this compound can rescue impaired firing caused by partial Kv3 channel blockade []. This effect has been observed in parvalbumin-positive interneurons of the somatosensory cortex [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H21N3O4. Its molecular weight is 355.39 g/mol.

Q4: What in vitro and in vivo models have been used to study this compound's effects?

A4: Researchers have utilized various models to investigate this compound's activity:

- In vitro: Chinese hamster ovary (CHO) cells stably expressing rat Kv3.1 channels were used to characterize this compound's effects on Kv3.1 currents at the cellular level [].

- Ex vivo: Mouse somatosensory cortex slices were employed to study this compound's impact on the firing patterns of parvalbumin-positive interneurons, demonstrating its ability to rescue impaired firing caused by Kv3 channel blockade [, ].

- In vivo: While direct in vivo efficacy data for this compound wasn't provided in the research, its modulation of Kv3 channels in neuronal systems suggests potential therapeutic applications in conditions involving impaired inhibitory neurotransmission, such as schizophrenia [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。